(-)-(7R,8S,7'E)-3,4,5,5'-tetramethoxy-4',7-epoxy-8,3'-neolign-7'-ene-9,9'-diol
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Overview
Description
(-)-(7R,8S,7'E)-3,4,5,5'-tetramethoxy-4',7-epoxy-8,3'-neolign-7'-ene-9,9'-diol is a neolignan isolated from the stems of Sinocalamus affinis. It has a role as a plant metabolite. It is a member of benzofurans, a neolignan, a primary alcohol and a member of methoxybenzenes.
Scientific Research Applications
Bioactivity and Pharmacological Potential
Compounds similar to (-)-(7R,8S,7'E)-3,4,5,5'-tetramethoxy-4',7-epoxy-8,3'-neolign-7'-ene-9,9'-diol, particularly neolignans isolated from various plant sources, have demonstrated significant biological activities. For instance, certain neolignans isolated from Eleutherococcus senticosus have exhibited selective inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling and energy balance, suggesting potential applications in managing diabetes and obesity (Zhang et al., 2017). Similarly, neolignans from Toona ciliata var. pubescens have shown antiproliferative effects against several tumor cell lines, indicating their potential in cancer research (Liu et al., 2011).
Anti-inflammatory and Antioxidant Properties
Neolignans have been identified as potent anti-inflammatory and antioxidant agents. For example, compounds from Ocotea macrophylla exhibited activity against platelet-activating factor (PAF), a mediator involved in inflammatory responses (Coy-Barrera et al., 2009). Additionally, other studies have highlighted the antioxidative properties of neolignans, suggesting their potential role in combating oxidative stress-related diseases (Abou-Gazar et al., 2004).
Structural and Synthetic Studies
The complex structures of neolignans have intrigued researchers, leading to various studies aimed at elucidating their configurations and exploring synthetic routes. For instance, research has focused on understanding the configurations and stability of naturally occurring neolignans, which could pave the way for synthetic modifications and applications in pharmacology (Ramos et al., 2017). Additionally, efforts in stereocontrolled syntheses of neolignan stereoisomers further demonstrate the interest in these compounds for their bioactive potential and as synthetic targets (Takubo et al., 2021).
properties
Molecular Formula |
C22H26O7 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(E)-3-[(2R,3S)-3-(hydroxymethyl)-7-methoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C22H26O7/c1-25-17-9-13(6-5-7-23)8-15-16(12-24)20(29-21(15)17)14-10-18(26-2)22(28-4)19(11-14)27-3/h5-6,8-11,16,20,23-24H,7,12H2,1-4H3/b6-5+/t16-,20+/m1/s1 |
InChI Key |
DKHAWRPWAKXFNA-MGSHXDRLSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C(=C3)OC)OC)OC)/C=C/CO |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC)OC)C=CCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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